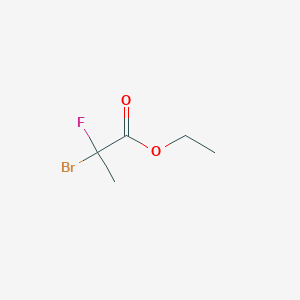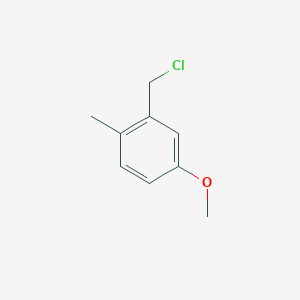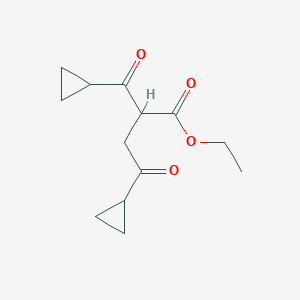
methyl 2-(2-fluoro-4-nitrophenyl)propanoate
描述
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate is an organic compound with the molecular formula C10H10FNO4 It is a derivative of propanoic acid and contains both a fluoro and a nitro group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-fluoro-4-nitrophenyl)propanoate typically involves the esterification of 2-(2-fluoro-4-nitrophenyl)propanoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of methyl chloroformate as the esterifying agent. In this method, 2-(2-fluoro-4-nitrophenyl)propanoic acid is reacted with methyl chloroformate in the presence of a base such as triethylamine. This reaction is usually carried out at room temperature and yields the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(2-fluoro-4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-fluoro-4-nitrophenyl)propanoic acid.
科学研究应用
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems.
作用机制
The mechanism of action of methyl 2-(2-fluoro-4-nitrophenyl)propanoate depends on its specific application. In general, the presence of the fluoro and nitro groups can influence the compound’s reactivity and interaction with biological targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The fluoro group can enhance the compound’s stability and binding affinity to specific molecular targets.
相似化合物的比较
Methyl 2-(2-fluoro-4-nitrophenyl)propanoate can be compared with other similar compounds such as:
Methyl 2-(3-fluoro-4-nitrophenyl)propanoate: Similar structure but with the fluoro group in a different position, which can affect its reactivity and applications.
Ethyl 2-(2-fluoro-4-nitrophenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its physical properties and reactivity.
Methyl 2-(2-chloro-4-nitrophenyl)propanoate: Similar structure but with a chloro group instead of a fluoro group, which can affect its chemical behavior and applications.
The uniqueness of this compound lies in the specific combination of the fluoro and nitro groups, which can impart distinct reactivity and properties compared to other similar compounds.
属性
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-6(10(13)16-2)8-4-3-7(12(14)15)5-9(8)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUPLTYGEFAIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)




![6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6602775.png)



![1-[4-(difluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6602805.png)




